N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester
Brand Name: Vulcanchem
CAS No.: 117560-14-2
VCID: VC0028461
InChI: InChI=1S/C24H31NO4/c1-18(22(26)29-24(2,3)4)25-21(16-15-19-11-7-5-8-12-19)23(27)28-17-20-13-9-6-10-14-20/h5-14,18,21,25H,15-17H2,1-4H3/t18-,21?/m0/s1
SMILES: CC(C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C₂₄H₃₁NO₄
Molecular Weight: 397.51

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester

CAS No.: 117560-14-2

Cat. No.: VC0028461

Molecular Formula: C₂₄H₃₁NO₄

Molecular Weight: 397.51

* For research use only. Not for human or veterinary use.

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester - 117560-14-2

Specification

CAS No. 117560-14-2
Molecular Formula C₂₄H₃₁NO₄
Molecular Weight 397.51
IUPAC Name benzyl 2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate
Standard InChI InChI=1S/C24H31NO4/c1-18(22(26)29-24(2,3)4)25-21(16-15-19-11-7-5-8-12-19)23(27)28-17-20-13-9-6-10-14-20/h5-14,18,21,25H,15-17H2,1-4H3/t18-,21?/m0/s1
SMILES CC(C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Properties

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester, identified by CAS number 117560-14-2, is a protected dipeptide derivative with the molecular formula C24H31NO4 and a molecular weight of 397.51 g/mol . The compound is characterized by its specific stereochemistry, containing (S) configuration at the benzyloxycarbonyl-3-phenylpropyl moiety and an L-configuration at the alanine residue, which is critical for its biological activity and synthetic utility.

Nomenclature and Identifiers

The compound is known by several chemical names and identifiers, which are important for accurate scientific communication and database searches:

Identifier TypeValue
CAS Number117560-14-2
IUPAC Namebenzyl 2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate
Molecular FormulaC24H31NO4
Molecular Weight397.51 g/mol
MDL NumberMFCD16251216
SynonymsBenzenebutanoic acid, α-[[2-(1,1-dimethylethoxy)-1-methyl-2-oxoethyl]amino]-, phenylmethyl ester, [S-(R*,R*)]- (9CI)

The SMILES notation for this compound is CC(C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2, which provides a string representation of the molecular structure that can be interpreted by computational chemistry software.

Structural Features

The compound contains several key structural features that contribute to its functionality:

  • A benzyloxycarbonyl (Cbz) protecting group, which shields the amino function from unwanted reactions during peptide synthesis

  • A phenylpropyl side chain that contributes to the compound's hydrophobicity and influences its binding properties

  • An L-alanine residue, which maintains the stereochemical integrity required for biological activity

  • A tert-butyl ester group that protects the carboxyl function of the amino acid, allowing for selective deprotection and further modification

These structural elements make the compound valuable in peptide chemistry, where protecting groups play a crucial role in directing reaction selectivity.

Applications and Uses

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester serves multiple functions in organic synthesis and pharmaceutical development.

Role in Peptide Synthesis

The compound is primarily utilized as an intermediate in the synthesis of peptides and other pharmaceutical compounds. The presence of both benzyloxycarbonyl (Cbz) and tert-butyl ester protecting groups makes it particularly valuable in complex peptide synthesis strategies. The Cbz group is a widely used protecting group for amino acids that can be removed under mild conditions, typically by catalytic hydrogenation, which is compatible with many other functional groups.

Pharmaceutical Applications

This compound has been implicated in the synthesis pathway of certain angiotensin-converting enzyme (ACE) inhibitors, which are important therapeutic agents for treating hypertension and heart failure . While the patent literature doesn't explicitly detail its direct use, related chemistry suggests its potential role in the synthesis of carboxyalkyl dipeptides that form the core structure of medications like enalapril and lisinopril .

Research Tools

Beyond its direct synthetic applications, the compound serves as a valuable research tool for exploring structure-activity relationships in medicinal chemistry. Its well-defined stereochemistry and modular structure allow researchers to introduce variations that can significantly impact biological activity and pharmacokinetic properties.

Synthesis Methodology

The preparation of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester involves specific synthetic procedures that must be carefully controlled to ensure stereochemical purity and high yield.

Standard Synthetic Route

The synthesis typically involves the reaction of L-alanine tert-butyl ester with a benzyloxycarbonyl-protected 3-phenylpropylamine derivative. This process requires careful control of reaction conditions to ensure the correct stereochemistry and high purity of the final product. The coupling reaction often employs carbodiimide-based reagents to activate the carboxylic acid functionality, followed by nucleophilic attack of the amino group to form the amide bond.

Alternative Approaches

Patent literature suggests alternative approaches may involve silylated amino acid derivatives in the preparation of related carboxyalkyl dipeptides . These methods could potentially be adapted for the synthesis of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester with modifications to the protecting group strategy.

Critical Parameters

Several parameters are critical for the successful synthesis of this compound:

  • Temperature control during the coupling reaction

  • Selection of appropriate coupling reagents

  • Monitoring of reaction progress to prevent racemization

  • Careful purification procedures to ensure stereochemical integrity

  • Verification of final product purity through analytical techniques

SupplierLocationProduct Identification
J & K SCIENTIFIC LTD.ChinaListed in catalog
Chemsky(shanghai)International Co.,Ltd.ChinaListed in catalog
Shanghai TaoSu Biochemical Technology Co., Ltd.ChinaListed in catalog
Shenzhen Polymeri Biochemical Technology Co., Ltd.ChinaListed in catalog
Hubei Danding Pharmaceutical Technology Co., LtdChinaListed in catalog
CarbosynthUnited KingdomListed in catalog
TRCNot specifiedProduct number B286010
Biosynth CarbosynthNot specifiedProduct number FC18497
AK ScientificNot specifiedProduct number 7649DG

This diverse supplier base ensures availability for research and industrial applications .

ManufacturerProduct NumberPackagingPrice (USD)Updated
TRCB286010250mg$3602021-12-16
TRCB286010500mg$6902021-12-16
Biosynth CarbosynthFC18497500mg$8402021-12-16
AK Scientific7649DG500mg$11842021-12-16
Biosynth CarbosynthFC184971g$1528.82021-12-16

This substantial price variation highlights the importance of comparing suppliers when sourcing this compound for research or production purposes .

Analytical Characterization

Proper characterization of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester is essential for confirming its identity, purity, and stereochemical integrity.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) analysis, possibly coupled with mass spectrometry, would be essential for determining the purity of the compound and detecting potential stereoisomers or synthesis byproducts.

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